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molecular formula C8H7ClINO B1361802 2-chloro-N-(4-iodophenyl)acetamide CAS No. 2564-00-3

2-chloro-N-(4-iodophenyl)acetamide

Cat. No. B1361802
M. Wt: 295.5 g/mol
InChI Key: WIUVQCIRRAAPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452911B2

Procedure details

2.0 mL (25.1 mmol) chloro-acetylchloride in 5 mL DCM are added to a solution of 5.00 g (22.83 mmol) 4-iodo-phenylamine and 7.0 mL (50.2 mmol) triethylamine in 100 mL DCM at 0° C. The ice bath is removed and the reaction is stirred for a further 1.5 h at RT. The reaction solution is diluted with 80 mL water and the organic phase is washed with saturated NaCl solution. The organic phase is dried over MgSO4 and the solvent is eliminated i.vac. The residue is triturated with EtOAc, suction filtered and dried in the air.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[I:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=1.C(N(CC)CC)C>C(Cl)Cl>[Cl:1][CH2:2][C:3]([NH:13][C:10]1[CH:11]=[CH:12][C:7]([I:6])=[CH:8][CH:9]=1)=[O:4]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
5 g
Type
reactant
Smiles
IC1=CC=C(C=C1)N
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred for a further 1.5 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath is removed
ADDITION
Type
ADDITION
Details
The reaction solution is diluted with 80 mL water
WASH
Type
WASH
Details
the organic phase is washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The residue is triturated with EtOAc, suction
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in the air

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
ClCC(=O)NC1=CC=C(C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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